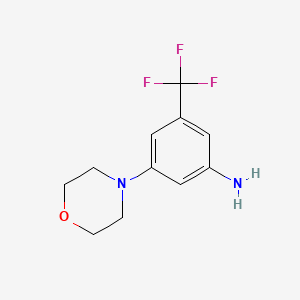

3-Morpholino-5-(trifluoromethyl)aniline

Descripción general

Descripción

3-Morpholino-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-Morpholino-5-(trifluoromethyl)aniline often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Morpholino-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, morpholine derivatives, and trifluoromethylated compounds.

Aplicaciones Científicas De Investigación

3-Morpholino-5-(trifluoromethyl)aniline is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism by which 3-Morpholino-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

Similar Compounds

3-Morpholinoaniline: Lacks the trifluoromethyl group, resulting in different chemical properties.

5-(Trifluoromethyl)aniline: Lacks the morpholine ring, affecting its reactivity and applications.

3-Morpholino-4-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to varied reactivity.

Uniqueness

3-Morpholino-5-(trifluoromethyl)aniline is unique due to the combined presence of the morpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for diverse research applications.

Actividad Biológica

3-Morpholino-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for pharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12F3N

- Molecular Weight : 221.21 g/mol

- IUPAC Name : this compound

The presence of the morpholino group contributes to its solubility and ability to interact with biological targets. The trifluoromethyl group enhances its pharmacokinetic properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. For instance, it has been evaluated against a range of bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, preventing cancer cells from dividing.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 10 µM) compared to untreated controls. This suggests strong potential for therapeutic use in breast cancer treatment.

- In Vivo Efficacy : In animal models, administration of the compound demonstrated reduced tumor growth in xenograft models of human cancer, further supporting its anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the morpholino or trifluoromethyl groups can lead to enhanced potency or selectivity against specific biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Replacement of morpholino with piperidine | Increased cytotoxicity against cancer cells |

| Variation in trifluoromethyl substitution | Altered pharmacokinetics and solubility |

Propiedades

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQIGNIDIKGVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.